

Preventing M7583 degradation in experimental setups

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Compound of Interest				
Compound Name:	M7583			
Cat. No.:	B1574650	Get Quote		

Technical Support Center: M7583 (TL-895)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of M7583 (also known as TL-895) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is M7583 (TL-895) and what is its mechanism of action?

A1: M7583 (TL-895) is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an ATP-competitive inhibitor, it covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This mechanism blocks downstream signaling pathways crucial for B-cell proliferation and survival.

Q2: What are the recommended storage conditions for M7583 (TL-895)?

A2: Proper storage is critical to prevent degradation. Please refer to the table below for detailed storage guidelines for both the powdered compound and stock solutions.

Q3: How should I prepare a stock solution of M7583 (TL-895)?

A3: M7583 (TL-895) is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO to minimize moisture absorption, which can reduce



solubility.[1][4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE- β -CD in saline have been described.[3]

Q4: What are the signs of M7583 (TL-895) degradation in my experiment?

A4: Signs of degradation can include a decrease in the expected biological activity, such as a reduced inhibition of BTK phosphorylation or a diminished effect on cell viability. Inconsistent results between experiments, or a gradual loss of potency over time, may also indicate degradation of the compound. Visual signs, such as a change in the color or clarity of your stock solution, could also be an indicator.

Troubleshooting Guide: Preventing M7583 (TL-895) Degradation

This guide addresses specific issues that may arise during your experiments and provides potential solutions to minimize **M7583** (TL-895) degradation.

Troubleshooting & Optimization

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Observed Problem	Potential Cause	Recommended Solution
Reduced or inconsistent biological activity in cell-based assays.	Hydrolytic degradation: M7583, similar to other BTK inhibitors, may be susceptible to hydrolysis in aqueous solutions, especially at non- neutral pH.	- Prepare fresh dilutions of M7583 from a DMSO stock solution immediately before each experiment Minimize the time the compound spends in aqueous culture media before being added to cells Ensure the pH of your experimental buffers and media is stable and within the optimal range for your cells.
Loss of compound potency over a series of experiments.	Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to gradual degradation.	- Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[5]
Precipitation of the compound in culture media.	Poor solubility or supersaturation: While soluble in DMSO, M7583 is insoluble in water.[1] Diluting a highly concentrated DMSO stock directly into aqueous media can cause precipitation.	- When diluting the DMSO stock, add it to the media with gentle vortexing to ensure rapid and even dispersion Avoid using a stock solution that is too concentrated. A final DMSO concentration of <0.5% in the cell culture is generally well-tolerated and helps maintain solubility.
Unexpected off-target effects or cell toxicity.	Oxidative degradation: Exposure to air and light can lead to the formation of reactive oxygen species, which may degrade the compound	- Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil When preparing solutions,



and generate cytotoxic byproducts.

minimize the exposure to air. Consider using de-gassed buffers for sensitive assays.

Data Presentation

Table 1: Physicochemical Properties of M7583 (TL-895)

Property	Value	Reference
Molecular Weight	447.51 g/mol	[1]
Solubility in DMSO	250 mg/mL (558.66 mM)	[3]
Solubility in Water	Insoluble	[1]
LogP	4.1	[3]

Table 2: Recommended Storage Conditions for M7583 (TL-895)

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[3]
In Solvent (DMSO)	-80°C	6 months	[5]
In Solvent (DMSO)	-20°C	1 month	[5]

Experimental Protocols

Key Experiment: In Vitro BTK Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of **M7583** (TL-895) on BTK phosphorylation in a cell-based assay.

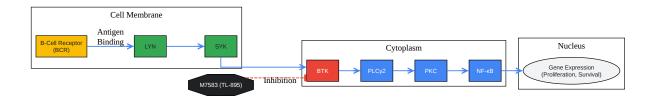
Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in RPMI-1640
medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C
in a 5% CO2 incubator.



- Preparation of M7583 (TL-895) Stock Solution:
 - Dissolve M7583 (TL-895) powder in fresh, anhydrous DMSO to prepare a 10 mM stock solution.[1][3]
 - Aliquot the stock solution into single-use vials and store at -80°C.[5]
- Treatment of Cells:
 - Seed Ramos cells in a 96-well plate at a density of 1 x 10⁶ cells/well.
 - Prepare serial dilutions of M7583 (TL-895) in culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
 - Add the diluted M7583 (TL-895) to the cells and incubate for 2 hours at 37°C. Include a
 DMSO-only vehicle control.
- Stimulation and Lysis:
 - Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
 - After stimulation, pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Analysis of BTK Phosphorylation:
 - Determine the protein concentration of the cell lysates.
 - Analyze the phosphorylation status of BTK (e.g., at Tyr223) and total BTK levels by Western blotting or a suitable immunoassay.
 - Quantify the band intensities and calculate the percentage of BTK inhibition at each
 M7583 (TL-895) concentration relative to the vehicle control.

Visualizations

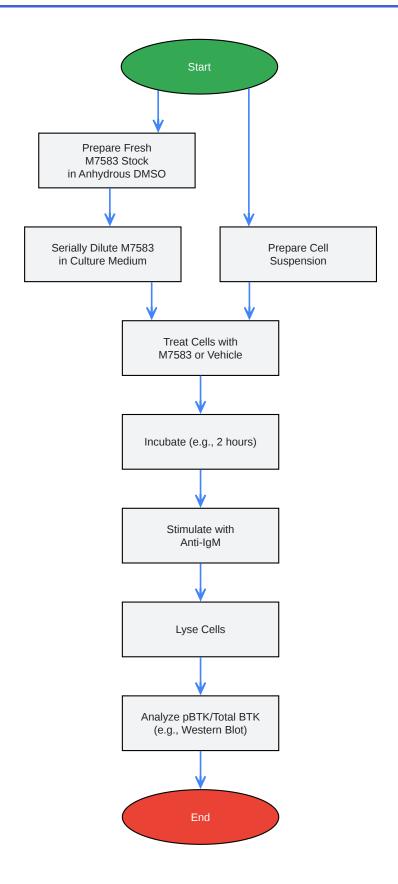




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Caption: BTK Signaling Pathway and M7583 (TL-895) Inhibition.

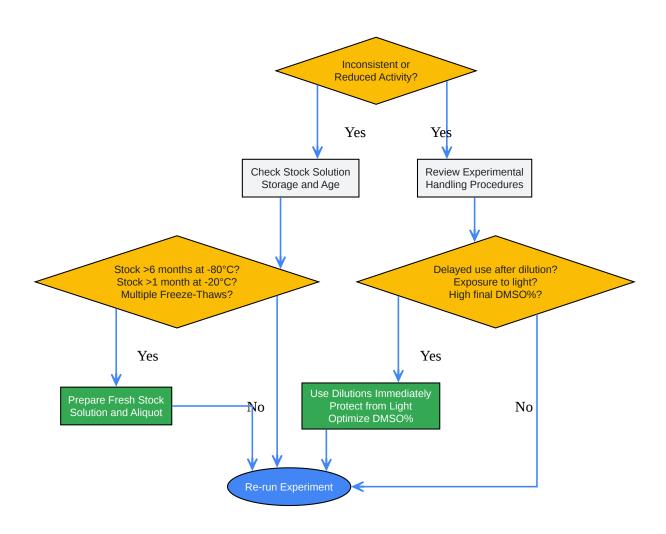




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Caption: Experimental Workflow for M7583 (TL-895) Cell-Based Assay.





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Caption: Troubleshooting Logic for M7583 (TL-895) Degradation.

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